CID 67008544
Description
CID 67008544 is a PubChem Compound Identifier (CID) that uniquely references a chemical entity in the PubChem database. For context, other CIDs cited in the evidence (e.g., CID 5469634, CID 10153267, CID 185389) are well-characterized in studies involving substrate specificity, bioactivity, or structural analogs .
Properties
Molecular Formula |
C8H7NNaO4 |
|---|---|
Molecular Weight |
204.13 g/mol |
InChI |
InChI=1S/C8H7NO4.Na/c10-8(11)5-6-1-3-7(4-2-6)9(12)13;/h1-4H,5H2,(H,10,11); |
InChI Key |
SPALVBRBYCHVCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)[N+](=O)[O-].[Na] |
Origin of Product |
United States |
Preparation Methods
4-Nitrophenylacetic Acid Sodium Salt is commonly synthesized by reacting 4-Nitrophenylacetic Acid with sodium hydroxide . The reaction typically involves dissolving 4-Nitrophenylacetic Acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to yield the sodium salt as a crystalline solid .
Industrial Production Methods
Batch Process: In industrial settings, the batch process is often used, where the reaction is carried out in large reactors with controlled temperature and pH conditions.
Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.
Chemical Reactions Analysis
4-Nitrophenylacetic Acid Sodium Salt undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, sodium borohydride, mild temperatures.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or water, moderate temperatures.
Major Products
Oxidation: 4-Nitrobenzaldehyde
Reduction: 4-Aminophenylacetic Acid
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenylacetic Acid Sodium Salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitrophenylacetic Acid Sodium Salt involves its interaction with specific molecular targets, such as enzymes. For example, it can act as a substrate for enzymes like penicillin G acylase, where it undergoes hydrolysis to form 4-Nitrophenylacetic Acid and sodium ions . The nitro group in the compound can also participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
While CID 67008544 lacks direct data, insights can be drawn from methodologies used to compare structurally or functionally analogous compounds in the evidence:
2.1. Structural Comparison
(Figure 8) illustrates 3D overlays of steroid-like substrates (e.g., DHEAS, TC, TLC) and inhibitors (e.g., betulin-derived compounds). Such methods highlight critical pharmacophoric features, such as hydrophobic steroid backbones and polar side chains, which influence binding affinity to transporters or enzymes . For example:
- Betulin (CID 72326) and 3-O-caffeoyl betulin (CID 10153267) differ in functional groups, with the latter showing enhanced inhibitory activity due to the caffeoyl moiety .
2.2. Functional and Bioactivity Comparison
(Table 8) compares compounds using descriptors like placental transfer class (C/NC) and molecular properties. For instance, tubocurarine (CID 6,000) is compared with analogs based on charge, polarity, and pharmacokinetic behavior. Such models prioritize compounds with low toxicity and high bioavailability .

further quantifies similarity using Tanimoto coefficients (0.78–0.90) for azabicyclic compounds. For example:
| Compound | CID | Similarity Score | Key Features |
|---|---|---|---|
| Target Compound | 6760-99-2 | 1.00 | Azabicyclic core, high BBB permeability |
| 7-Azabicyclo[2.2.1] | N/A | 0.90 | Reduced steric bulk, lower GI absorption |
2.3. Pharmacological and Clinical Relevance
, and 12 emphasize chemotherapy-induced diarrhea (CID) management, though unrelated to the chemical this compound. For example:
- Probiotics (e.g., Bifidobacterium) reduce CID incidence (OR = 0.26, 95% CI: 0.19–0.35) by modulating gut microbiota .
Q & A
Q. What strategies integrate this compound into materials science applications?
- For hybrid materials, employ SEM/TEM to assess morphology and DSC/TGA for thermal stability. Optimize composite ratios via response surface methodology (RSM) to balance functionality and cost .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
